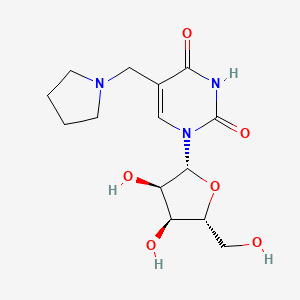

5-Pyrrolidinomethyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21N3O6 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10-,11-,13-/m1/s1 |

InChI Key |

KVVBRYQVEYLNDV-PRULPYPASA-N |

Isomeric SMILES |

C1CCN(C1)CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 5-Pyrrolidinomethyluridine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a synthetic nucleoside analog that combines a uridine (B1682114) base with a pyrrolidine (B122466) moiety at the 5-position. While the individual components—pyrimidine (B1678525) nucleosides and the pyrrolidine ring system—are well-represented in biologically active molecules and approved therapeutics, publicly available data on the specific biological significance of this compound is exceptionally limited. This technical guide synthesizes the sparse direct evidence for this compound and provides a broader context based on related chemical structures to infer its potential biological roles and guide future research. The primary finding from a study on a series of pyrrolidine-functionalized nucleosides, including by structural similarity this compound, indicated limited intrinsic biological activity, a challenge potentially surmountable through prodrug strategies.

Introduction: The Structural Rationale

This compound's design merges two key pharmacophores:

-

Uridine: A pyrimidine nucleoside essential for RNA synthesis. Modified uridines are a cornerstone of antiviral and anticancer therapies. Modifications at the 5-position are common and can influence interactions with key enzymes involved in nucleoside metabolism and DNA/RNA synthesis.

-

Pyrrolidine: A five-membered saturated nitrogen-containing heterocycle. The pyrrolidine ring is a prevalent scaffold in a vast array of natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.

The combination of these two moieties in this compound suggests a molecule designed to interact with biological systems that recognize nucleosides, with the pyrrolidine group potentially modulating target binding, cellular uptake, or metabolic stability.

Biological Activity of Pyrrolidine-Functionalized Nucleosides

Direct and specific research on the biological activity of this compound is scarce. However, a study on the synthesis and biological evaluation of a series of novel pyrrolidine-functionalized purine (B94841) and pyrimidine nucleosides provides the most relevant insights.[1] The key findings from this research were:

-

Limited Intrinsic Activity: The newly synthesized nucleoside analogs, as a class, demonstrated limited antiviral and anticancer activity in the initial screenings.

-

Hypothesized Reasons for Low Activity: The researchers posited that the poor biological performance was likely due to:

-

Poor cellular uptake: The physicochemical properties of the compounds may hinder their transport across cell membranes.

-

Inefficient bioactivation: To exert their therapeutic effect, many nucleoside analogs must be phosphorylated intracellularly to their monophosphate, diphosphate, and ultimately triphosphate forms. The study suggests this conversion was inefficient for the tested compounds.[1]

-

Potential Mechanisms of Action: An Extrapolation

Based on the general mechanisms of 5-substituted uridine analogs, the hypothetical biological activity of this compound, should its metabolic activation be achieved, could involve the inhibition of key enzymes.

Inhibition of Viral Polymerases

Many antiviral nucleoside analogs function by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. This process is dependent on the analog's triphosphate form acting as a substrate for viral DNA or RNA polymerases.

Hypothetical Antiviral Activation Pathway

Caption: Hypothetical intracellular activation pathway of this compound (5-PMU).

Inhibition of Enzymes in Nucleotide Metabolism

Another common mechanism for 5-substituted pyrimidine nucleosides is the inhibition of enzymes involved in the de novo synthesis of nucleotides, such as thymidylate synthase. Inhibition of this enzyme depletes the intracellular pool of thymidine (B127349) triphosphate, which is essential for DNA synthesis, thereby halting cell proliferation.

Experimental Considerations and Future Directions

The limited available data suggest that future research on this compound should focus on overcoming the challenges of cellular uptake and metabolic activation.

Prodrug Strategies

The aforementioned study highlighted a promising approach: the use of a phosphoramidate (B1195095) prodrug.[1] This strategy involves masking the phosphate (B84403) group of the nucleoside monophosphate with a lipophilic moiety that can be cleaved intracellularly, thereby bypassing the inefficient initial phosphorylation step and improving cell permeability.

Prodrug Delivery Workflow

Caption: A generalized workflow for a phosphoramidate prodrug approach.

Quantitative Biological Evaluation

Should a successful delivery and activation strategy be developed, a thorough quantitative evaluation would be necessary. This would involve:

-

In vitro cytotoxicity assays: Determining the IC50 values against a panel of cancer cell lines.

-

Antiviral assays: Determining the EC50 values against a range of relevant viruses.

-

Enzyme inhibition assays: Quantifying the Ki values for specific target enzymes (e.g., polymerases, thymidylate synthase).

-

Mechanism of action studies: Investigating effects on the cell cycle, induction of apoptosis, and impact on viral replication.

Conclusion

The biological significance of this compound remains largely unexplored in the public domain. The limited available evidence suggests that the parent molecule has low intrinsic biological activity, likely due to poor cellular uptake and inefficient metabolic activation.[1] However, the structural components of this compound are well-established pharmacophores, suggesting that with appropriate chemical modifications, such as the implementation of a prodrug strategy, biologically active derivatives could be developed. Future research should be directed at enhancing the bioavailability and intracellular concentration of the active form of this molecule to fully elucidate its potential as a therapeutic agent. Without such studies, this compound remains a molecule of theoretical interest rather than one of established biological significance.

References

5-Pyrrolidinomethyluridine: An Inquiry into its Existence as a Natural tRNA Modification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the discovery and natural occurrence of 5-Pyrrolidinomethyluridine in transfer RNA (tRNA). Following a comprehensive review of the scientific literature, there is currently no evidence to support the natural existence of this compound as a post-transcriptional modification in tRNA from any organism. While the C5 position of uridine (B1682114) in tRNA is a hotspot for a diverse range of modifications crucial for translational fidelity and efficiency, a pyrrolidinomethyl group has not been identified among them. This document, therefore, serves to clarify the current state of knowledge and provides a guide to the well-characterized C5-uridine modifications in tRNA and the general experimental workflows employed for the discovery and analysis of novel tRNA modifications.

The Landscape of C5-Uridine Modifications in tRNA

The C5 position of the uracil (B121893) base in uridine is frequently modified in tRNA, particularly at the wobble position (position 34) of the anticodon loop. These modifications are critical for expanding or restricting codon recognition, thereby ensuring accurate and efficient protein synthesis.[1] Some of the most well-characterized C5-uridine modifications include:

-

5-Methyluridine (B1664183) (m⁵U): One of the most common modifications, found in the TΨC loop of most tRNAs, where it plays a role in stabilizing the tRNA structure.[2][3][4][5][6]

-

5-Methoxyuridine (B57755) (mo⁵U): Found at the wobble position, this modification helps in the accurate decoding of codons in some bacteria.[7]

-

5-Carboxymethyluridine (cm⁵U) and its derivatives: This group includes 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). These complex modifications are typically found at the wobble position and are essential for proper codon-anticodon interaction.[1]

-

5-Taurinomethyluridine (τm⁵U): A modification found in mitochondrial tRNA, crucial for the proper translation of the mitochondrial genome.[8]

-

5-Aminomethyluridine (nm⁵U) and its derivatives: These modifications are also found at the wobble position and are involved in decoding specific codons.

The absence of this compound in the extensive databases and literature of tRNA modifications suggests that either it does not exist naturally or it is an extremely rare modification that has yet to be discovered.

General Workflow for the Discovery and Characterization of Novel tRNA Modifications

The discovery of a new tRNA modification, such as the hypothetical this compound, would follow a rigorous experimental pipeline. This workflow is designed to isolate, identify, and characterize the chemical structure and biological function of the novel modification.

Experimental Protocols: A Generalized Approach

As this compound has not been discovered in natural tRNA, specific experimental protocols for its isolation and characterization do not exist. However, based on established methodologies for known tRNA modifications, a general protocol can be outlined.

tRNA Isolation and Purification

-

Cell Lysis and Phenol-Chloroform Extraction: Total RNA is extracted from the organism of interest.

-

Anion-Exchange Chromatography: Total RNA is fractionated to enrich for tRNA.

-

Polyacrylamide Gel Electrophoresis (PAGE): Specific tRNA isoacceptors can be purified based on their size and charge.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-pair HPLC can be used for high-purity tRNA isolation.

Nucleoside Analysis by LC-MS/MS

-

Enzymatic Hydrolysis: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.[2][9]

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reversed-phase HPLC.

-

Mass Spectrometric Detection: The eluting nucleosides are analyzed by a mass spectrometer, typically a triple quadrupole or high-resolution instrument.[10][11]

-

Full Scan MS: To identify all present nucleosides by their mass-to-charge ratio (m/z). A novel modification would appear as a new, unassigned peak.

-

Tandem MS (MS/MS): The ion corresponding to the novel peak is fragmented to obtain a characteristic fragmentation pattern, which provides clues to its chemical structure.

-

Structural Elucidation

-

High-Resolution Mass Spectrometry: To determine the accurate mass and predict the elemental composition of the new nucleoside.

-

Chemical Synthesis: A candidate molecule, such as this compound, would be chemically synthesized.

-

Comparative Analysis: The chromatographic retention time, mass spectrum, and MS/MS fragmentation pattern of the natural nucleoside are compared to the synthetic standard for unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a completely novel structure, larger quantities of the purified nucleoside would be required for NMR analysis to definitively determine the chemical structure.[12][13]

Quantitative Data Presentation

Quantitative analysis of tRNA modifications is crucial for understanding their roles in cellular processes. Should this compound be discovered, its abundance would be quantified relative to other nucleosides. The data would be presented in a structured table.

Table 1: Example of Quantitative Analysis of a Hypothetical tRNA Modification. This table illustrates how the relative abundance of a novel modification would be presented, comparing its levels across different growth conditions or in mutant versus wild-type strains.

| Nucleoside | Abbreviation | m/z | Wild-Type (Relative Abundance %) | Stress Condition 1 (Relative Abundance %) | Mutant Strain (Relative Abundance %) |

| Adenosine | A | 268.1 | 20.5 ± 1.2 | 20.1 ± 1.5 | 20.8 ± 1.1 |

| Guanosine | G | 284.1 | 28.1 ± 1.8 | 27.9 ± 1.6 | 28.5 ± 1.9 |

| Cytidine | C | 244.1 | 24.3 ± 1.5 | 24.0 ± 1.3 | 24.6 ± 1.4 |

| Uridine | U | 245.1 | 15.2 ± 0.9 | 16.5 ± 1.0 | 15.0 ± 0.8 |

| 5-Methyluridine | m⁵U | 259.1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 0.1 ± 0.05 |

| This compound | pmnm⁵U | XXX.X | 0.05 ± 0.01 | 0.25 ± 0.03 | < 0.001 |

Data are presented as mean ± standard deviation from at least three biological replicates.

Conclusion

The inquiry into this compound in tRNA reveals a significant gap in the scientific literature, indicating that it is not a known naturally occurring modification. This guide provides a framework for understanding the known landscape of C5-uridine modifications and the established methodologies that would be essential for the discovery and characterization of any new tRNA modification. For researchers and professionals in drug development, a thorough understanding of the existing diversity of tRNA modifications and the techniques to study them is paramount for exploring new therapeutic avenues targeting protein translation.

References

- 1. Transfer RNA modifications: Nature’s combinatorial chemistry playground - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 3. Probing the diversity and regulation of tRNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conserved 5-methyluridine tRNA modification modulates ribosome translocation | NSF Public Access Repository [par.nsf.gov]

- 7. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Unraveling the Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 5-Pyrrolidinomethyluridine in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modified nucleoside 5-pyrrolidinomethyluridine (B12406962), a purine (B94841) analogue with potential therapeutic applications, remains an enigmatic molecule within the realm of prokaryotic biochemistry. While its natural occurrence and biosynthetic pathway have not been definitively established, its structural similarity to the well-characterized 5-methylaminomethyluridine (B1256275) (mnm5U) provides a compelling foundation for a hypothetical biosynthetic route. This technical guide delineates a putative pathway for the biosynthesis of this compound in prokaryotes, drawing parallels with the known enzymatic machinery for C5-uridine modifications. We present a plausible enzymatic cascade, supported by data from analogous systems, detailed experimental protocols to investigate this hypothesis, and a visual representation of the proposed pathway. This document serves as a research framework to stimulate and guide future investigations into this novel tRNA modification.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process that modifies a uridine (B1682114) residue at the C5 position within a tRNA molecule. This proposed pathway is analogous to the biosynthesis of 5-methylaminomethyluridine (mnm5U) and its derivatives, which involves the MnmE, MnmG, and MnmC enzymes in many bacteria[1]. The key distinction in the proposed pathway for this compound is the utilization of proline as the precursor for the pyrrolidinomethyl moiety.

The proposed pathway is as follows:

-

Formation of a 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) intermediate: The MnmE and MnmG enzymes are proposed to initiate the modification by installing a carboxymethylaminomethyl group at the C5 position of a target uridine in tRNA, using glycine (B1666218) as a substrate[2][3].

-

Conversion to a 5-aminomethyluridine (B12866518) (nm5U) intermediate: The bifunctional enzyme MnmC (or its equivalents like YurR in Bacillus subtilis) would then catalyze the oxidative decarboxylation of the cmnm5U intermediate to form 5-aminomethyluridine (nm5U)[4].

-

Attachment of the Pyrrolidine Moiety: This is the key hypothetical step. We propose that a proline-specific transferase, or a promiscuous activity of an existing enzyme, utilizes a proline derivative (e.g., activated proline) to modify the nm5U intermediate, forming a 5-(pyrrolidin-2-yl)methylaminomethyluridine precursor.

-

Final Modification to this compound: Subsequent enzymatic steps, potentially involving reductases and methyltransferases, would then convert this precursor to the final this compound.

It is also plausible that the MnmE/MnmG complex itself could exhibit substrate promiscuity, potentially utilizing a proline derivative directly in the initial step, though this is considered less likely based on current knowledge.

Quantitative Data on Homologous Enzymes

Direct quantitative data for the biosynthesis of this compound is unavailable. However, kinetic parameters for the enzymes involved in the analogous mnm5U pathway in Escherichia coli provide a valuable reference point for future experimental design.

| Enzyme | Substrate(s) | Km | kcat | Reference |

| MnmC | cmnm5s2U-tRNAGlu | 600 nM | 0.34 s-1 | [5] |

| MnmC | nm5s2U-tRNAGlu | 70 nM | 0.31 s-1 | [5] |

Note: The data presented above is for the conversion of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) and 5-aminomethyl-2-thiouridine (B1259639) in tRNAGlu by the E. coli MnmC enzyme. These values offer a baseline for expected enzyme affinities and turnover rates when investigating the proposed pathway for this compound.

Experimental Protocols

To investigate the hypothetical biosynthetic pathway of this compound, the following experimental protocols, adapted from studies on other C5-uridine modifications, are recommended.

In Vitro Reconstitution of the Biosynthetic Pathway

This experiment aims to determine if a combination of purified enzymes can synthesize this compound from its putative precursors.

Methodology:

-

Protein Expression and Purification: Overexpress and purify recombinant MnmE, MnmG, MnmC, and candidate proline transferases from a suitable prokaryotic host (e.g., E. coli).

-

Substrate Preparation: Prepare in vitro transcribed tRNA containing the target uridine.

-

Reaction Mixture: Set up a reaction containing the purified enzymes, tRNA substrate, ATP, GTP, S-adenosylmethionine (SAM), glycine, and the proposed proline precursor (e.g., L-proline).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Analysis: Digest the tRNA to nucleosides and analyze the products by HPLC-MS/MS to detect the formation of this compound.

Identification of Modified Nucleosides by Mass Spectrometry

This protocol is for the sensitive detection and identification of modified nucleosides from total tRNA.

Methodology:

-

tRNA Isolation: Isolate total tRNA from the prokaryotic organism of interest.

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

LC-MS/MS Analysis: Separate the resulting nucleosides using reverse-phase HPLC and identify them by tandem mass spectrometry (MS/MS). The fragmentation pattern of the target molecule will confirm its identity.

Gene Knockout and Complementation Studies

This genetic approach can be used to identify the genes responsible for the biosynthesis of this compound.

Methodology:

-

Gene Deletion: Create knockout mutants of the candidate genes (e.g., mnmE, mnmG, mnmC, and putative proline transferase genes) in the prokaryotic organism.

-

Phenotypic Analysis: Analyze the tRNA of the knockout strains for the absence of this compound using the mass spectrometry protocol described above.

-

Complementation: Introduce a plasmid carrying the wild-type gene back into the corresponding knockout strain and verify the restoration of this compound synthesis.

Visualizing the Proposed Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical biosynthetic pathway and a general experimental workflow for its investigation.

Caption: Hypothetical biosynthesis of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in prokaryotes represents an exciting and unexplored area of research. The hypothetical pathway presented in this guide, based on the well-established machinery for other C5-uridine modifications, provides a solid starting point for investigation. The proposed experimental protocols offer a clear roadmap for researchers to test this hypothesis and identify the key enzymatic players. Elucidating this pathway will not only expand our fundamental understanding of tRNA modification but could also open new avenues for the development of novel antimicrobial agents targeting these essential biosynthetic processes. Future work should focus on the systematic screening for the natural occurrence of this modified nucleoside in a diverse range of prokaryotes and the biochemical characterization of the enzymes involved in its synthesis.

References

- 1. Single-read tRNA-seq analysis reveals coordination of tRNA modification and aminoacylation and fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 5. academic.oup.com [academic.oup.com]

Chemical structure and stereochemistry of 5-Pyrrolidinomethyluridine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinomethyluridine is a modified pyrimidine (B1678525) nucleoside, belonging to a class of compounds that are of significant interest in medicinal chemistry and drug development. As an analogue of the natural nucleoside uridine (B1682114), its structural modifications are anticipated to confer unique biological activities. Modifications at the C5 position of the uracil (B121893) base are known to influence properties such as metabolic stability, enzyme-substrate interactions, and antiviral or anticancer activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on established principles of nucleoside chemistry and spectroscopic data from closely related analogues.

Chemical Structure

This compound consists of two primary moieties: a pyrimidine base (uracil) and a β-D-ribofuranose sugar. The defining feature of this molecule is the substitution at the C5 position of the uracil ring with a pyrrolidinomethyl group. This substituent is attached to the C5 carbon of the uracil base via a methylene (B1212753) bridge.

The core structure is uridine, which is composed of a uracil ring linked to a ribose sugar via a β-N1-glycosidic bond. The atoms of the uracil base are numbered 1 to 6, and the carbons of the ribose sugar are numbered 1' to 5'. The pyrrolidinomethyl group is a five-membered saturated nitrogen-containing ring (pyrrolidine) attached to a methylene (-CH2-) group.

Caption: Chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is primarily determined by the chiral centers present in the β-D-ribofuranose moiety. The ribose sugar has four stereocenters at the C1', C2', C3', and C4' positions. In naturally occurring uridine and its derivatives, the ribose is in the D-configuration, and the glycosidic bond is in the β-configuration. This means that the uracil base is on the same side of the furanose ring as the C5' hydroxymethyl group when the ring is depicted in a Haworth projection.

The attachment of the pyrrolidinomethyl group at the C5 position of the uracil ring does not introduce a new stable chiral center. While the nitrogen atom of the pyrrolidine (B122466) ring can be considered a transient stereocenter, it undergoes rapid pyramidal inversion at room temperature, leading to a single observable species in solution.

The conformation of the ribose ring can be described by its pucker, which is typically either C2'-endo or C3'-endo. These two conformations are in equilibrium, and the preferred pucker can be influenced by substituents on the sugar or the base. For most C5-substituted uridines, the conformational equilibrium of the sugar is not significantly altered compared to the parent uridine.[1]

The orientation of the uracil base relative to the ribose sugar is described by the glycosidic torsion angle (χ). The two most common conformations are syn and anti. In the anti conformation, the C6 atom of the uracil ring is positioned over the ribose ring, while in the syn conformation, the O2 atom is above the sugar ring. For uridine and its C5-substituted derivatives, the anti conformation is generally favored.

Data Presentation

As no direct experimental data for this compound has been published, the following tables provide representative quantitative data based on values reported for closely related 5-alkylaminomethyl-uridine derivatives and the parent uridine molecule. These values are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

| Proton | Chemical Shift (ppm) |

| H-6 | ~ 7.8 |

| H-1' | ~ 5.9 |

| H-2' | ~ 4.3 |

| H-3' | ~ 4.2 |

| H-4' | ~ 4.1 |

| H-5', 5'' | ~ 3.8, 3.7 |

| -CH₂- (exocyclic) | ~ 3.5 |

| Pyrrolidine CH₂ (α to N) | ~ 2.7 |

| Pyrrolidine CH₂ (β to N) | ~ 1.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

| Carbon | Chemical Shift (ppm) |

| C-2 | ~ 152 |

| C-4 | ~ 167 |

| C-5 | ~ 112 |

| C-6 | ~ 142 |

| C-1' | ~ 90 |

| C-2' | ~ 74 |

| C-3' | ~ 70 |

| C-4' | ~ 84 |

| C-5' | ~ 61 |

| -CH₂- (exocyclic) | ~ 50 |

| Pyrrolidine C (α to N) | ~ 54 |

| Pyrrolidine C (β to N) | ~ 24 |

Experimental Protocols

The synthesis of this compound can be achieved through a Mannich reaction, which is a three-component condensation involving an active hydrogen compound (uridine), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[2]

Proposed Synthesis of this compound via Mannich Reaction

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve uridine (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water, 1.2 equivalents) followed by pyrrolidine (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol (B129727) to afford the pure this compound.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., water/ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure can then be solved using direct methods and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.[3]

Conclusion

This compound is a fascinating uridine analogue with potential applications in various fields of biomedical research. This guide has provided a comprehensive overview of its chemical structure and stereochemistry, based on established chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a solid foundation for researchers interested in exploring the properties and potential applications of this and other C5-modified nucleosides. Further experimental studies are warranted to fully elucidate the precise structural and biological characteristics of this compound.

References

- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent reactions in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallization and preliminary X-ray diffraction analysis of Salmonella typhimurium uridine phosphorylase complexed with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

Chemoenzymatic Synthesis of 5-Pyrrolidinomethyluridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide outlines a robust chemoenzymatic strategy for the synthesis of 5-Pyrrolidinomethyluridine, a modified nucleoside of interest for various research applications. Due to the current absence of a direct, single-step enzymatic route for the synthesis of this compound, this guide details a highly plausible and efficient two-stage methodology. The process involves an initial enzymatic synthesis of a key precursor, 5-hydroxymethyluridine (B1210401), followed by a chemical conversion to the final product. This approach leverages the high selectivity of enzymatic reactions and the versatility of chemical synthesis to achieve the desired molecule.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process. The first step involves the enzymatic conversion of uridine (B1682114) to 5-hydroxymethyluridine. This reaction is catalyzed by enzymes from the Ten-eleven translocation (TET) family of dioxygenases, which are known to oxidize the methyl group of thymidine (B127349) and can also act on uridine. The second step is a chemical modification of the enzymatically produced 5-hydroxymethyluridine to yield this compound. This involves the conversion of the hydroxymethyl group to a more reactive species, followed by nucleophilic substitution with pyrrolidine (B122466).

Step 1: Enzymatic Synthesis of 5-Hydroxymethyluridine

The enzymatic synthesis of 5-hydroxymethyluridine from uridine is a key step that provides the precursor for the subsequent chemical modification. This biotransformation is catalyzed by TET family dioxygenases.

Experimental Protocol

Materials:

-

Uridine

-

Recombinant human TET enzyme (e.g., TET2)

-

α-Ketoglutarate (α-KG)

-

Ascorbate

-

(NH₄)₂Fe(SO₄)₂·6H₂O (FAS)

-

HEPES buffer (pH 7.5)

-

ATP and UMP/CMP kinase (for in situ regeneration of UTP if starting from UMP)

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing uridine (or UMP), α-KG, ascorbate, and FAS in HEPES buffer.

-

Add the recombinant TET enzyme to the reaction mixture to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours), with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the reaction is complete, terminate it by adding a quenching agent (e.g., EDTA) or by heat inactivation.

-

Purify the 5-hydroxymethyluridine from the reaction mixture using preparative HPLC.

-

Lyophilize the purified fractions to obtain pure 5-hydroxymethyluridine.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the enzymatic synthesis of 5-hydroxymethyluridine.

| Parameter | Value |

| Substrate (Uridine) Conc. | 1-10 mM |

| Enzyme (TET2) Conc. | 0.1-1 µM |

| α-Ketoglutarate Conc. | 10-50 mM |

| Ascorbate Conc. | 1-5 mM |

| FAS Conc. | 0.5-2 mM |

| Reaction Temperature | 37°C |

| Reaction Time | 1-4 hours |

| pH | 7.5 |

| Expected Yield | Up to 90% |

Step 2: Chemical Synthesis of this compound from 5-Hydroxymethyluridine

The second step involves the chemical conversion of the enzymatically produced 5-hydroxymethyluridine to the final product, this compound. This is achieved through a two-step chemical process: activation of the hydroxyl group followed by nucleophilic substitution.

Experimental Protocol

Materials:

-

5-Hydroxymethyluridine

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Pyrrolidine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Purification system (e.g., silica (B1680970) gel column chromatography)

Procedure:

-

Activation of the hydroxyl group:

-

Dissolve 5-hydroxymethyluridine in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution. The hydroxyl group is converted to a chloromethyl group, which is a good leaving group.

-

Stir the reaction at low temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude 5-chloromethyluridine.

-

-

Nucleophilic substitution with pyrrolidine:

-

Dissolve the crude 5-chloromethyluridine in an anhydrous aprotic solvent.

-

Add an excess of pyrrolidine and a non-nucleophilic base like triethylamine to the solution.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Quantitative Data

The following table provides representative quantitative data for the chemical synthesis step.

| Parameter | Value |

| Reactant Ratio (5-chloromethyluridine:Pyrrolidine) | 1:3 (or higher) |

| Solvent | Anhydrous DCM or THF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

Signaling Pathways and Logical Relationships

The synthesis of modified nucleosides like this compound is often driven by their potential to interact with or modulate biological pathways. The introduction of a pyrrolidinomethyl group at the C5 position of uridine can influence its recognition by various enzymes involved in nucleic acid metabolism.

Conclusion

The chemoenzymatic approach detailed in this guide provides a practical and efficient route for the synthesis of this compound for research purposes. By combining the specificity of enzymatic catalysis for the synthesis of the 5-hydroxymethyluridine precursor with the reliability of chemical methods for the final conversion, researchers can obtain this valuable modified nucleoside in good yields. The provided protocols and data serve as a solid foundation for the successful implementation of this synthetic strategy in the laboratory. Further research into direct enzymatic routes remains an area of interest for future development.

Physicochemical properties of 5-Pyrrolidinomethyluridine nucleoside.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of the nucleoside analogue, 5-Pyrrolidinomethyluridine. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Quantitative physicochemical data for this compound is largely based on computational predictions due to the limited availability of experimental data in public literature. The following tables summarize key predicted properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₆ | ChemDraw |

| Molecular Weight | 327.34 g/mol | ChemDraw |

| Predicted LogP | -1.5 | Molinspiration |

| Predicted Water Solubility | 1.5 M | Molinspiration |

| Predicted Polar Surface Area (TPSA) | 124.8 Ų | Molinspiration |

| Hydrogen Bond Donors | 4 | Molinspiration |

| Hydrogen Bond Acceptors | 8 | Molinspiration |

| Rotatable Bonds | 4 | Molinspiration |

| Lipinski's Rule of 5 Violations | 0 | Molinspiration |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks/Fragments | Source |

| ¹H NMR (Predicted) | δ (ppm): ~7.8 (s, 1H, H-6), ~5.8 (d, 1H, H-1'), ~4.2-4.0 (m, 3H, H-2', H-3', H-4'), ~3.7 (m, 2H, H-5'), ~3.5 (s, 2H, -CH₂-N), ~2.6 (t, 4H, pyrrolidine (B122466) CH₂-N), ~1.8 (m, 4H, pyrrolidine CH₂) | ChemDraw NMR Prediction |

| ¹³C NMR (Predicted) | δ (ppm): ~164 (C=O, C-4), ~151 (C=O, C-2), ~140 (C-6), ~111 (C-5), ~90 (C-1'), ~84 (C-4'), ~74 (C-2'), ~70 (C-3'), ~61 (C-5'), ~54 (pyrrolidine CH₂-N), ~49 (-CH₂-N), ~24 (pyrrolidine CH₂) | ChemDraw NMR Prediction |

| Mass Spectrometry (EI, Predicted) | Major Fragments (m/z): 327 (M⁺), 256 ([M-pyrrolidine]⁺), 244 ([M-ribose]⁺), 183 ([uracil-CH₂-pyrrolidine]⁺), 112 ([uracil+H]⁺), 84 ([pyrrolidine+H]⁺), 71 ([pyrrolidine]⁺) | In-silico Fragmentation |

Experimental Protocols

Synthesis of this compound via Mannich Reaction

The most plausible synthetic route for this compound is the Mannich reaction, a three-component condensation of uridine (B1682114), formaldehyde, and pyrrolidine.[1][2][3][4][5]

Materials:

-

Uridine

-

Formaldehyde (37% aqueous solution)

-

Pyrrolidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve uridine in a minimal amount of ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine followed by a slight excess of aqueous formaldehyde.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with dilute HCl.

-

Purification: The aqueous solution is washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. The aqueous layer is then basified with a dilute NaOH solution and extracted with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in ethyl acetate as the eluent to afford pure this compound.

Diagram of the Mannich Reaction Workflow:

Biological Activity and Signaling Pathways

Derivatives of 5-substituted uridines have demonstrated potential as both antiviral and anticancer agents.[6][7][8][9][10][11] The primary mechanism of action is believed to be the inhibition of DNA or RNA synthesis.

As a nucleoside analog, this compound is likely transported into the cell where it undergoes phosphorylation by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral or cellular DNA/RNA polymerases, thereby disrupting the replication process.

Proposed Mechanism of Action - Inhibition of Viral RNA Polymerase:

This proposed pathway highlights the intracellular activation of the compound and its subsequent interference with viral replication machinery. This mechanism is a common feature among many nucleoside analog drugs currently in clinical use.[5][12] Further experimental validation is required to confirm this specific pathway for this compound.

References

- 1. MolView [molview.org]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. SwissADME [swissadme.ch]

- 4. [PDF] Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. | Semantic Scholar [semanticscholar.org]

- 5. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

- 8. GitHub - volvox292/mass2smiles: deep learning based prediction of structures and functional groups from MS/MS spectra [github.com]

- 9. app.nmrium.com [app.nmrium.com]

- 10. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

5-Pyrrolidinomethyluridine: A Technical Guide to a Novel Post-Transcriptional Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. While over 170 modifications have been identified, the landscape of the epitranscriptome is continually expanding.[1] This technical guide focuses on the emerging field of novel RNA modifications, with a specific emphasis on the hypothetical, yet potentially significant, 5-Pyrrolidinomethyluridine. Although direct evidence for its natural occurrence is currently limited, its structural similarity to other known modified uridines suggests it could play a role in fine-tuning RNA function. This document serves as a comprehensive resource for researchers interested in exploring the biology, detection, and therapeutic potential of this and other novel RNA modifications. It outlines plausible biosynthetic pathways, potential functions, and detailed experimental protocols for its investigation, providing a roadmap for future research in the field of epitranscriptomics and drug development.

Introduction to Post-Transcriptional RNA Modifications

Post-transcriptional modifications are enzymatic alterations to RNA molecules that occur after their transcription from a DNA template.[2][3] These modifications do not alter the primary nucleotide sequence but introduce chemical diversity that profoundly impacts RNA structure, stability, localization, and function.[4] Modifications are found in all major classes of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs (ncRNAs).[1]

Uridine (B1682114) is a frequent target for modification, giving rise to well-characterized variants such as pseudouridine (B1679824) (Ψ) and 5-methyluridine (B1664183) (m5U).[5][6] These modifications are known to play crucial roles in processes like tRNA maturation and ribosome translocation during protein synthesis.[5][7][8][9] The discovery of new modifications continues to unveil deeper layers of gene regulation.

This compound: A Hypothetical Novel Modification

This compound is a uridine derivative characterized by a pyrrolidinomethyl group attached to the C5 position of the uracil (B121893) base. While its existence as a natural post-transcriptional modification is yet to be definitively established in the scientific literature, its chemical structure is plausible within the context of known RNA modifications. Some chemical suppliers list it as a purine (B94841) nucleoside analogue with potential antitumor properties, though this classification may be general.[10][11]

Potential Significance

Based on the functions of other C5-modified uridines, this compound could potentially influence:

-

tRNA structure and function: Modifications at position 54 in the T-loop of tRNA, such as m5U, are known to modulate ribosome translocation.[5][8][9] A bulky modification like a pyrrolidinomethyl group could have a significant impact on tRNA folding and its interaction with the ribosome.

-

mRNA translation and stability: Modifications in mRNA can affect translation efficiency and transcript stability.

-

RNA-protein interactions: The pyrrolidinomethyl moiety could create a novel interface for specific protein binding, thereby influencing RNA processing, localization, and function.

Proposed Biosynthesis of this compound

The biosynthesis of this compound would likely involve a multi-step enzymatic pathway, drawing parallels with the synthesis of other complex uridine modifications. A plausible pathway could involve the following steps:

-

Activation of the C5 position of uridine: This is a common initial step in the biosynthesis of C5-modified uridines, often involving an enzyme that utilizes a cofactor like S-adenosylmethionine (SAM).

-

Addition of a precursor moiety: An enzyme, likely a member of the methyltransferase superfamily, would catalyze the transfer of a pyrrolidine-containing precursor to the activated uridine. The precursor itself would need to be synthesized through a dedicated metabolic pathway. A plausible biosynthesis pathway for the pyrrolidine (B122466) ring involves the amino acid ornithine.[12]

Below is a diagram illustrating a hypothetical biosynthesis pathway.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Post-transcriptional modification - Wikipedia [en.wikipedia.org]

- 3. post transcriptional modifications | PDF [slideshare.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-transcriptional pseudouridylation in mRNA as well as in some major types of noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Pharma-Planta Consortium [pharma-planta.net]

- 11. This compound | NanoAxis LLC [nanoaxisllc.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Evolution of 5-Pyrrolidinomethyluridine Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among the myriad of these modifications, 5-pyrrolidinomethyluridine (B12406962) (pnmU) represents a unique and less-studied modification at the wobble position (U34) of certain tRNAs. This technical guide delves into the evolutionary aspects of pnmU modification, detailing its biosynthetic pathway, the key enzymatic players, and the experimental methodologies required for its investigation. A comprehensive understanding of the evolution and function of this modification may unveil novel targets for therapeutic intervention, particularly in the context of diseases where translational regulation is implicated.

Introduction to this compound (pnmU)

This compound is a complex modification found at the C5 position of uridine (B1682114) at the anticodon wobble position (U34) in specific tRNAs. This modification is crucial for the accurate decoding of messenger RNA (mRNA) codons, particularly those ending in A or G, by expanding the wobble pairing capabilities of the tRNA anticodon. The intricate pyrrolidine (B122466) ring structure suggests a complex biosynthetic pathway and a significant evolutionary pressure to maintain its function.

The Biosynthetic Pathway of pnmU: A Hypothetical Model

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, comparative genomic and enzymatic studies suggest a multi-step process likely involving the MnmH enzyme. The proposed pathway begins with a uridine at position 34 of a precursor tRNA molecule.

A proposed signaling pathway for the biosynthesis of this compound (pnmU) is as follows:

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of 5-Pyrrolidinomethyluridine in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified ribonucleosides in RNA play a crucial role in various biological processes, and their accurate detection is vital for understanding RNA function and for the development of RNA-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of 5-Pyrrolidinomethyluridine, a modified uridine (B1682114), in RNA samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for RNA isolation, enzymatic hydrolysis, LC separation, and MS/MS detection. While experimental data for this compound is not widely available, this protocol is built upon established methods for modified nucleoside analysis and includes predicted mass spectrometry parameters to guide method development.

Introduction

Transfer RNA (tRNA) is subject to extensive post-transcriptional modification, with modifications at the C5 position of uridine being critical for translational fidelity and efficiency.[1] These modifications can range from simple methylation to more complex additions. This compound is a putative modified nucleoside whose precise biological role and prevalence are still under investigation. LC-MS/MS is the gold standard for the analysis of such modifications due to its high sensitivity, specificity, and ability to provide quantitative data.[2] This method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer.

Experimental Protocols

This protocol is adapted from established methods for the analysis of modified ribonucleosides in RNA.[3][4][5]

1. RNA Isolation and Purification

High-quality, intact RNA is a prerequisite for accurate quantification.

-

From Cells/Tissues: Isolate total RNA using a phenol-chloroform extraction method (e.g., TRIzol reagent) according to the manufacturer's instructions.[3] To remove contaminants that can interfere with MS analysis, it is crucial to follow with a column-based cleanup (e.g., Zymo Quick-RNA microprep kit).[1]

-

RNA Quantification and Quality Control: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

2. Enzymatic Digestion of RNA to Nucleosides

This step hydrolyzes the RNA into individual nucleosides for LC-MS/MS analysis.

-

Digestion Reaction:

-

In an RNase-free microcentrifuge tube, combine 1-2 µg of purified RNA with nuclease P1 (2U) and bacterial alkaline phosphatase (BAP, 1U) in a buffer solution (e.g., 20 mM HEPES, pH 7.0).[3]

-

If using an internal standard for absolute quantification, spike in a known amount of a stable isotope-labeled analogue of this compound at this stage.

-

Bring the total reaction volume to 25-50 µL with nuclease-free water.

-

Incubate the reaction at 37°C for a minimum of 3 hours. For some modifications, an overnight incubation may yield better results.[1]

-

-

Sample Cleanup (Optional but Recommended): To remove enzymes that can interfere with the analysis, perform a molecular weight cutoff filtration (e.g., using a 3 kDa cutoff spin filter).[2]

3. LC-MS/MS Analysis

The digested nucleoside mixture is separated by liquid chromatography and analyzed by a tandem mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for nucleoside separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to separate the nucleosides based on their hydrophobicity. An example gradient is 0-5% B over 5 minutes, then ramp to 50% B over 15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Predicted Ion Transitions: The following parameters are predicted based on the chemical structure of this compound and common fragmentation patterns of modified nucleosides. These must be confirmed experimentally.

-

Data Presentation

Quantitative data should be compiled for method validation and sample comparison. The following table includes predicted values for this compound which require experimental verification.

| Parameter | Value (Predicted) | Comments |

| Compound Name | This compound | |

| Molecular Formula | C₁₃H₁₉N₃O₆ | |

| Monoisotopic Mass | 313.1274 Da | |

| Precursor Ion ([M+H]⁺) | m/z 314.1347 | This is the primary ion to be monitored in Q1. |

| Product Ion 1 ([M+H - Ribose]⁺) | m/z 182.0873 | Represents the modified uracil (B121893) base. A high-intensity fragment. |

| Product Ion 2 | m/z 112.0504 | Corresponds to the unmodified uracil base ion after loss of the pyrrolidinomethyl group. |

| Collision Energy (CE) | To be determined empirically | Optimize for maximum signal intensity of product ions (typically 10-30 eV). |

| Limit of Detection (LOD) | To be determined empirically | |

| Limit of Quantification (LOQ) | To be determined empirically | |

| Linearity (R²) | >0.99 (Target) | Determined from a calibration curve of a pure standard. |

Visualizations

Experimental Workflow Diagram

Caption: General workflow for LC-MS/MS analysis of this compound in RNA.

Putative Biosynthetic Pathway for C5-Uridine Modification

The C5 position of uridine in tRNA is a frequent target for a variety of modifications, often installed by multi-enzyme pathways.[1][2] While the specific pathway for this compound is not defined, the diagram below illustrates a general, representative pathway for complex C5-uridine modification, such as the Elongator-dependent pathway.

Caption: Representative enzymatic pathway for modifications at the C5 position of uridine in tRNA.

References

- 1. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transfer RNA modifications: Nature’s combinatorial chemistry playground - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Quantitative Analysis of 5-Pyrrolidinomethyluridine in tRNA Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining its structure, function, and stability. These modifications play a pivotal role in the regulation of protein translation and are implicated in various cellular processes and disease states. 5-Pyrrolidinomethyluridine (pmnU) is a modified nucleoside found in tRNA, and its accurate quantification is essential for understanding its biological significance. This document provides detailed application notes and protocols for the quantitative analysis of pmnU in tRNA isolates using liquid chromatography-mass spectrometry (LC-MS).

Core Principles

The quantitative analysis of this compound in tRNA involves a multi-step process.[1][2] First, total tRNA is isolated from the biological sample of interest. The purified tRNA is then enzymatically hydrolyzed into its constituent nucleosides.[1][3] Subsequently, the resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS).[3][4] Quantification is achieved by comparing the signal intensity of the target nucleoside (pmnU) to that of a known concentration of an internal standard.

Experimental Protocols

Protocol 1: Isolation of Total tRNA

This protocol is adapted from methods for isolating small RNAs and can be modified based on the specific cell or tissue type.[5][6]

Materials:

-

TRIzol reagent or similar RNA isolation solution

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

-

RNA Re-solubilization: Briefly dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. Dissolve the RNA pellet in an appropriate volume of nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the tRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). The A260/A280 ratio should be ~2.0.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol outlines the complete digestion of tRNA into individual nucleosides.[3][7]

Materials:

-

Purified tRNA sample

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

10X Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3)

-

10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.5, 10 mM EDTA)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following:

-

tRNA (1-5 µg)

-

10X Nuclease P1 Buffer (to a final concentration of 1X)

-

Nuclease P1 (2-5 units)

-

Nuclease-free water to a final volume of 45 µL.

-

-

Nuclease P1 Digestion: Incubate the reaction mixture at 37°C for 2 hours.

-

Alkaline Phosphatase Addition: Add 5 µL of 10X BAP Buffer and 1-2 units of Bacterial Alkaline Phosphatase to the reaction mixture.

-

BAP Digestion: Incubate at 37°C for an additional 1-2 hours.

-

Enzyme Inactivation: Inactivate the enzymes by heating the sample at 95°C for 5 minutes.

-

Sample Preparation for LC-MS: Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any denatured protein. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS for Quantitative Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis.[8][9][10] Specific parameters should be optimized for the instrument in use.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

LC Parameters:

-

Column: A reversed-phase C18 column is typically used for nucleoside separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A linear gradient from 0% to 30% Mobile Phase B over 15-20 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined. For pmnU, the precursor ion will be the protonated molecule [M+H]+, and product ions will be generated by collision-induced dissociation.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized to achieve maximum signal intensity for the target transitions.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. The following table provides a template for summarizing results from different samples. The values presented are hypothetical and for illustrative purposes only.

| Sample ID | Biological Replicate | Technical Replicate | This compound (pmol/µg tRNA) | Standard Deviation |

| Control 1 | 1 | 1 | 0.85 | 0.05 |

| Control 1 | 1 | 2 | 0.88 | |

| Control 1 | 2 | 1 | 0.92 | |

| Control 1 | 2 | 2 | 0.90 | |

| Treatment A | 1 | 1 | 1.25 | 0.08 |

| Treatment A | 1 | 2 | 1.30 | |

| Treatment A | 2 | 1 | 1.18 | |

| Treatment A | 2 | 2 | 1.22 | |

| Treatment B | 1 | 1 | 0.45 | 0.04 |

| Treatment B | 1 | 2 | 0.48 | |

| Treatment B | 2 | 1 | 0.42 | |

| Treatment B | 2 | 2 | 0.46 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Hypothetical signaling pathway involving this compound.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A platform for discovery and quantification of modified ribonucleosides in RNA: Application to stress-induced reprogramming of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 4. rsc.org [rsc.org]

- 5. Loss of the s2U tRNA modification induces antibiotic tolerance and is linked to changes in ribosomal protein expression [elifesciences.org]

- 6. Protocol for detection of tRNA-derived fragments in cells, tissues, and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Pyrrolidinomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinomethyluridine is a modified nucleoside that is of growing interest in biomedical and pharmaceutical research. Its structural modification, the addition of a pyrrolidinomethyl group to the uridine (B1682114) base, can significantly alter its biological activity, metabolic fate, and potential as a therapeutic agent or biomarker. Understanding the fragmentation behavior of this molecule under mass spectrometry (MS) is crucial for its accurate identification, characterization, and quantification in complex biological matrices. This application note provides a detailed protocol and analysis of the predicted collision-induced dissociation (CID) fragmentation pattern of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry is predicted to occur primarily through several key pathways, based on the fragmentation patterns of similar modified nucleosides and compounds containing a pyrrolidine (B122466) moiety. The primary fragmentation events are expected to be the cleavage of the glycosidic bond, fragmentation of the ribose sugar, and fragmentation of the pyrrolidinomethyl side chain.

A major fragmentation route involves the cleavage of the N-glycosidic bond, resulting in the separation of the modified uracil (B121893) base from the ribose sugar. This yields a protonated modified base ion and a ribose fragment. Further fragmentation of the modified base can occur, including the loss of the pyrrolidine group. The pyrrolidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the analysis of modified nucleosides from biological matrices is provided below. Optimization may be required depending on the specific matrix.

-

Protein Precipitation: To 50 µL of plasma, serum, or cell lysate, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 95% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Product Ion Scan / Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Presentation

The following table summarizes the predicted quantitative data for the major fragment ions of this compound. These values are based on theoretical calculations and fragmentation patterns of analogous structures. Experimental verification is required for confirmation.

Table 3: Predicted MRM Transitions and Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Identity of Product Ion | Collision Energy (eV) (Starting Point) |

| 328.15 | 244.11 | [M+H - Pyrrolidine]⁺ | 15 |

| 328.15 | 196.08 | [Modified Base + H]⁺ | 25 |

| 328.15 | 133.06 | [Ribose - H₂O + H]⁺ | 20 |

| 328.15 | 72.08 | [Pyrrolidine + H]⁺ | 30 |

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the mass spectrometry fragmentation analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, using HILIC for effective separation, offer a robust starting point for researchers. The predicted fragmentation pathways and quantitative data serve as a valuable guide for method development, compound identification, and structural elucidation. It is imperative that these predicted fragmentation patterns are confirmed through experimental studies using purified standards. The methodologies and data presented herein are intended to facilitate further research into the biological significance and therapeutic potential of this compound.

Developing Antibodies for 5-Pyrrolidinomethyluridine Immunoprecipitation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinomethyluridine is a putative modified nucleoside, the presence and function of which within RNA are of growing interest to the research community. To facilitate the study of this molecule, we have developed a robust protocol for the generation and validation of polyclonal antibodies specifically targeting this compound. These antibodies are suitable for use in immunoprecipitation applications, particularly for the enrichment of RNA containing this modification (RNA Immunoprecipitation, RIP). This document provides detailed application notes and protocols for the development, characterization, and use of anti-5-Pyrrolidinomethyluridine antibodies.

Antibody Development Strategy

Due to its small molecular size, this compound is a hapten and not immunogenic on its own. Therefore, an immune response is elicited by conjugating it to a larger carrier protein. The general workflow for antibody development involves synthesizing a this compound derivative suitable for conjugation, coupling it to immunogenic carriers, immunizing host animals, and purifying the resulting antibodies.

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation

This protocol describes the conjugation of a this compound derivative (containing a reactive carboxyl group) to carrier proteins, Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening, using the EDC crosslinker method.

Materials:

-

This compound derivative with a carboxyl linker

-

Keyhole Limpet Hemocyanin (KLH)

-

Bovine Serum Albumin (BSA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bars

Procedure:

-

Carrier Protein Preparation: Dissolve 10 mg of KLH in 5 mL of Activation Buffer. In a separate tube, dissolve 10 mg of BSA in 5 mL of Activation Buffer.

-

Hapten Activation: Dissolve 5 mg of the this compound derivative in 1 mL of Activation Buffer. Add 10 mg of EDC and 5 mg of NHS. Incubate at room temperature for 15 minutes with gentle mixing.

-

Conjugation: Add the activated hapten solution to the KLH solution. In a separate reaction, add an equivalent amount of activated hapten to the BSA solution. Incubate both reactions for 2 hours at room temperature with gentle stirring.

-

Dialysis: Transfer the conjugation reaction mixtures to separate dialysis tubes. Dialyze against 2 L of PBS at 4°C for 24 hours, with at least three buffer changes.

-

Concentration and Storage: Measure the protein concentration of the conjugates using a BCA protein assay. Aliquot and store at -20°C or -80°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol outlines a standard 90-day immunization schedule for generating polyclonal antibodies in New Zealand White rabbits.

Materials:

-

This compound-KLH conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile PBS

-

Syringes and needles

-

Two healthy New Zealand White rabbits

Procedure:

-

Pre-immune Bleed (Day 0): Collect a pre-immune blood sample from each rabbit to serve as a negative control.

-

Primary Immunization (Day 1): Emulsify 500 µg of this compound-KLH conjugate in an equal volume of CFA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

-

Booster Immunizations:

-

Day 14: Emulsify 250 µg of the conjugate in an equal volume of IFA and inject subcutaneously.

-

Day 28: Repeat the booster immunization with 250 µg of the conjugate in IFA.

-

Day 56: Boost with 250 µg of the conjugate in sterile PBS.

-

-

Test Bleeds and Titer Analysis:

-

Day 35 and Day 63: Collect small blood samples and determine the antibody titer using ELISA (Protocol 3).

-

-

Final Bleed (Day 90): If the antibody titer is high, perform a final bleed to collect a larger volume of serum.

-

Serum Processing: Allow the blood to clot at room temperature for 1-2 hours, then at 4°C overnight. Centrifuge at 2,500 x g for 20 minutes at 4°C. Collect the supernatant (antiserum) and store at -20°C or -80°C.

Protocol 3: Antibody Titer Determination by ELISA